molecular formula C16H24N2O3 B5334202 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea

1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B5334202
M. Wt: 292.37 g/mol
InChI Key: UTPIRLGJMRPQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol This compound is characterized by the presence of a cycloheptyl group attached to a urea moiety, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of cycloheptyl isocyanate with 2,5-dimethoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Cycloheptyl isocyanate and 2,5-dimethoxyaniline.

    Reaction Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 2,5-dimethoxyaniline is added dropwise to a solution of cycloheptyl isocyanate in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its urea and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2,5-dimethoxyphenyl)urea: This compound has a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can influence the compound’s reactivity and biological activity.

    1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea: This compound has the methoxy groups at different positions on the phenyl ring, which can affect its chemical properties and interactions.

    1-Cycloheptyl-3-(2,5-dichlorophenyl)urea:

Properties

IUPAC Name

1-cycloheptyl-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-13-9-10-15(21-2)14(11-13)18-16(19)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPIRLGJMRPQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.